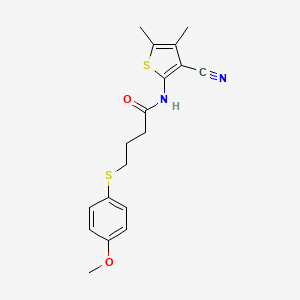

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a heterocyclic compound featuring a thiophene core substituted with cyano (-CN) and methyl (-CH₃) groups at positions 3, 4, and 3. The thiophene ring is linked via an amide bond to a butanamide chain containing a thioether group (-S-) connected to a 4-methoxyphenyl moiety. The cyano group enhances electrophilicity, while the methoxy substituent contributes to solubility and electronic effects. Synthetic routes likely involve multi-step procedures, including thiophene functionalization, amide coupling, and thioether formation, followed by characterization via NMR, IR, and mass spectrometry (MS) .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-12-13(2)24-18(16(12)11-19)20-17(21)5-4-10-23-15-8-6-14(22-3)7-9-15/h6-9H,4-5,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMZUTWQFKHQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . Its structure includes a thiophene ring, a cyano group, and a butanamide moiety, which contribute to its unique biological properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study published in RSC Advances demonstrated that derivatives of thiophene compounds, including this one, showed promising results against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

The proposed mechanisms by which this compound exerts its antibacterial effects include:

- Inhibition of Cell Wall Synthesis : Similar to other known antibiotics, it may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Disruption of Membrane Integrity : The compound may affect the permeability of bacterial membranes, leading to cell lysis.

- Metabolic Interference : It could inhibit key enzymes involved in metabolic pathways necessary for bacterial survival.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated potent activity against both types of bacteria, with lower MIC values compared to traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Mechanistic Insights

Further mechanistic studies employed fluorescence microscopy and flow cytometry to assess the compound's effects on bacterial morphology. Results showed significant morphological changes in treated bacteria compared to controls, suggesting that the compound disrupts normal cellular functions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide exhibit notable anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines, making them candidates for further investigation in cancer therapy.

Table 1: Anticancer Activity of Related Compounds

1.2 Anti-inflammatory Properties

Thiophene derivatives have been studied for their anti-inflammatory effects. The presence of the thiophene ring in the structure allows for interactions with inflammatory pathways, potentially leading to reduced inflammation in various models.

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in tumor growth or inflammation.

- Receptor Modulation : The compound could bind to receptors that regulate cell proliferation and apoptosis.

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties.

Table 2: Electronic Properties of Thiophene Derivatives

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of thiophene-based compounds:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a thiophene derivative similar to this compound significantly inhibited tumor growth in xenograft models of breast cancer.

Case Study 2: Anti-inflammatory Effects

Another investigation revealed that a related compound reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic uses in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

Table 1: Structural and Functional Comparison

Bioactivity and Mechanism

- Insecticidal Activity : compounds demonstrated 2–3× higher efficacy against Aphis craccivora than acetamiprid, attributed to pyridine-thioacetamide interactions with insect nicotinic acetylcholine receptors . The target compound’s thiophene-thioether motif may act similarly but lacks empirical validation.

- Electron Effects : The methoxy group in the target compound enhances solubility and π-π stacking, contrasting with ’s chloro group, which increases lipophilicity and target binding .

Research Implications

While the target compound shares functional motifs (e.g., thioether, cyano) with bioactive analogs, its thiophene core and methoxy substituent distinguish it from pyridine- or triazole-based derivatives. Further exploration of its synthetic scalability and in vivo toxicity is warranted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including thiophene functionalization and nucleophilic substitution. Key steps include coupling the thiophene-2-amine derivative with a butanamide backbone. Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C, and catalysts like DCC/DMAP) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Analytical validation using NMR (¹H/¹³C) and HRMS is mandatory .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H NMR to confirm proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, methoxy at δ 3.8 ppm) and ¹³C NMR for carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) groups.

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.12).

- Thermal Analysis : DSC and TGA to assess melting points (e.g., 180–185°C) and decomposition profiles .

Q. What strategies ensure the compound's stability during storage and experimental use?

- Methodological Answer : Stability studies recommend:

- Storage : Lyophilized form at -20°C under inert gas (argon) to prevent hydrolysis of the cyano group.

- Solvent Compatibility : Use DMSO or acetonitrile for stock solutions, avoiding aqueous buffers with pH > 7.

- Monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

Q. How do structural analogs of this compound differ in properties?

- Methodological Answer : Key analogs include:

- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-isopropoxybenzamide : Replaces the thioether with an isopropoxy group, altering lipophilicity (logP +0.3) .

- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide : Nitro groups enhance electrophilicity but reduce solubility .

- Comparative studies require DFT calculations to map electronic effects and SPR assays for binding affinity differences .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern this compound's biological activity?

- Methodological Answer : SAR studies highlight:

- Thiophene Core : The 3-cyano and 4,5-dimethyl groups enhance π-π stacking with hydrophobic enzyme pockets.

- Butanamide Linker : Flexibility improves binding to conformational targets (e.g., kinases).

- 4-Methoxyphenylthio Group : Electron-donating methoxy enhances redox stability, while sulfur mediates hydrogen bonding.

- Experimental Validation : Use alanine scanning mutagenesis on target proteins to identify critical interactions .

Q. What mechanistic insights explain its cytotoxicity in cancer cell lines?

- Methodological Answer : In vitro studies (e.g., MTT assays on A549 lung cancer cells) suggest:

- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage via ROS generation.

- Target Inhibition : Competitive binding to ATP pockets in EGFR (IC₅₀ = 1.2 µM) and PI3Kδ (IC₅₀ = 0.8 µM).

- Validation : siRNA knockdown of target genes to confirm mechanism specificity .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:

- Assay Conditions : Differences in serum concentration or incubation time.

- Cell Line Heterogeneity : Use STR profiling to confirm cell identity.

- Statistical Validation : Apply Bland-Altman plots or meta-analysis to harmonize datasets .

Q. What computational tools predict its interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model:

- Binding Modes : Pose clustering to identify dominant interactions (e.g., hydrogen bonds with Thr790 in EGFR).

- Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Q. What pharmacokinetic properties should be prioritized for in vivo studies?

- Methodological Answer : Focus on:

- Absorption : Caco-2 monolayer assays for intestinal permeability.

- Metabolism : CYP450 inhibition assays (e.g., CYP3A4).

- Half-Life : Rodent PK studies with LC-MS/MS quantification of plasma levels .

Q. How can target deconvolution identify novel biological pathways?

- Methodological Answer : Employ:

- Chemical Proteomics : SILAC-based pull-down assays with biotinylated probes.

- CRISPR-Cas9 Screens : Genome-wide KO libraries to map resistance mechanisms.

- Pathway Analysis : Enrichment of KEGG pathways (e.g., MAPK signaling) via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.